3,3'-Diamino-4,4'-diphenoxybenzophenone

Description

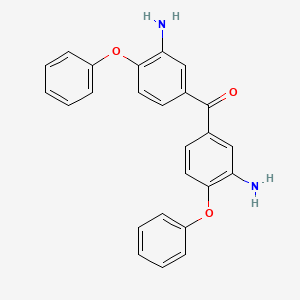

3,3'-Diamino-4,4'-diphenoxybenzophenone is a benzophenone derivative featuring two aminophenoxy substituents at the 3,3' positions and diphenoxy linkages at the 4,4' positions. This structure confers unique thermal and chemical stability, making it a candidate for high-performance polymer synthesis, such as polyimides or epoxy resins.

Properties

Molecular Formula |

C25H20N2O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

bis(3-amino-4-phenoxyphenyl)methanone |

InChI |

InChI=1S/C25H20N2O3/c26-21-15-17(11-13-23(21)29-19-7-3-1-4-8-19)25(28)18-12-14-24(22(27)16-18)30-20-9-5-2-6-10-20/h1-16H,26-27H2 |

InChI Key |

SONDVQSYBUQGDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)OC4=CC=CC=C4)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3'-Diaminobenzophenone

- Structure: Benzophenone core with amino groups at the 3,3' positions.

- Applications : Used in high-temperature polymers due to aromatic rigidity .

4,4'-Diaminodiphenylmethane (MDA)

- Structure: Two phenyl rings linked by a methylene group, with amino groups at 4,4' positions.

- Properties: Lower thermal stability compared to benzophenone-based diamines.

- Applications : Key curing agent for polyurethanes and epoxy resins, offering flexibility and adhesion .

3,3'-Dichloro-4,4'-diaminodiphenylmethane (MOCA)

- Structure : Chlorine-substituted MDA analog.

- Properties : Enhanced chemical resistance and thermal endurance (melting point ~100–110°C).

- Applications : Critical for high-quality polyurethanes in industrial coatings and insulation .

4,4'-Diamino-3,3',5,5'-Tetramethylbiphenyl

- Structure: Biphenyl core with methyl and amino substituents.

- Properties : Melting point 168–169°C; low water solubility (<0.1 g/100 mL).

- Applications : Research applications in advanced polymer composites .

3,3'-Dimethylbenzidine (o-Tolidine)

- Structure: Biphenyl with amino and methyl groups at 3,3' positions.

- Properties : Melting point 129–131°C; used in dyes and chemical intermediates .

3,3'-Diamino-4,4'-azofurazan (DAAzF)

- Structure : Furazan rings linked by an azo group.

- Properties : High thermal stability (decomposition >200°C), low sensitivity, excellent detonation performance.

- Applications : Insensitive high explosives and propellants .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.